molecular formula C18H25N3O5 B14000425 Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate CAS No. 6297-96-7

Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate

Cat. No.: B14000425
CAS No.: 6297-96-7
M. Wt: 363.4 g/mol
InChI Key: BPYGJQZSDAXMGE-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate is a propanedioate ester derivative featuring an acetamido group and a phenylhydrazinylidene substituent.

Properties

CAS No.

6297-96-7

Molecular Formula

C18H25N3O5

Molecular Weight

363.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate

InChI

InChI=1S/C18H25N3O5/c1-4-25-16(23)18(20-14(3)22,17(24)26-5-2)12-9-13-19-21-15-10-7-6-8-11-15/h6-8,10-11,13,21H,4-5,9,12H2,1-3H3,(H,20,22)

InChI Key

BPYGJQZSDAXMGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC=NNC1=CC=CC=C1)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the functional groups involved.

Scientific Research Applications

Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, or modulation of signaling pathways. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Structural and Geometric Features

The most structurally analogous compound in the evidence is Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methyl-idene}propanedioate (Compound I, ). Key comparisons include:

Parameter Target Compound (Inferred) Compound I ()
Core Structure Propanedioate ester with acetamido and phenylhydrazinylidene groups Propanedioate ester with indole, trimethylbenzyl, and phenylsulfonyl groups
Dihedral Angles Not available in evidence Indole system forms 62.78° and 80.53° dihedral angles with adjacent benzene rings
Hydrogen Bonding Likely present due to NH (acetamido) and hydrazinylidene groups Chains along the a-axis via C–H···O hydrogen bonds; weak aromatic stacking interactions
Crystallographic Data Refinement parameters not provided R[F² > 2σ(F²)] = 0.062, wR(F²) = 0.211, S = 1.03; data collected via Bruker Kappa APEXII

Key Observations :

  • The trimethylbenzyl substituent in Compound I likely enhances steric bulk, affecting crystal packing and solubility .

Comparative Reactivity :

  • The acetamido group in the target compound may undergo hydrolysis or participate in nucleophilic reactions, whereas the sulfonyl group in Compound I is electron-withdrawing, directing electrophilic substitutions.

Physicochemical Properties

Property Target Compound (Inferred) Compound I ()
Solubility Moderate in polar aprotic solvents (amide/hydrazine) Likely lower due to bulky trimethylbenzyl group
Thermal Stability Dependent on hydrogen-bonding networks Stabilized by aromatic stacking interactions

Research Findings and Validation

  • Crystallographic Methods : Both compounds likely rely on SHELX software (e.g., SHELXL for refinement) for structural determination, ensuring high precision in bond lengths and angles .
  • Validation : Structure validation protocols (e.g., checks for missing electron density, plausibility of displacement parameters) are critical for confirming the reliability of geometric data .

Biological Activity

Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate, with the chemical formula C18H25N3O5 and CAS number 6297-96-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following structural features:

  • Molecular Weight : 357.41 g/mol
  • Functional Groups : It contains acetamido and hydrazone functionalities that are often associated with various biological activities.
  • Physical State : Typically exists as a solid at room temperature.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with hydrazone linkages can possess significant antibacterial and antifungal activities. The presence of the phenylhydrazine moiety is particularly noteworthy as it has been linked to enhanced bioactivity against various pathogens.

Anticancer Potential

The compound's structural analogs have been evaluated for anticancer activity. The hydrazone derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. Mechanistically, these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, hydrazones are known to inhibit enzymes like acetylcholinesterase, which could have implications for neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various hydrazone derivatives against common bacterial strains. The results indicated that this compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited significant cytotoxicity at concentrations above 10 µM. Flow cytometry analysis indicated that treated cells underwent apoptosis, confirming its potential as an anticancer agent.

Research Findings Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
AnticancerInduces apoptosis in cancer cell lines ,
Enzyme InhibitionInhibits acetylcholinesterase ,

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